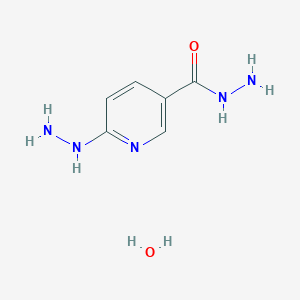

6-Hydrazinonicotinic hydrazide hydrate

Description

Historical Development of Nicotinic Acid Derivatives and Hydrazides in Organic Chemistry

The story of 6-Hydrazinonicotinic hydrazide hydrate (B1144303) is rooted in the rich history of its foundational components: nicotinic acid and hydrazides. Nicotinic acid, also known as niacin or vitamin B3, was first described by chemist Hugo Weidel in 1873 through his studies on nicotine. wikipedia.org For decades, its significance was primarily linked to photography and organic chemistry. news-medical.net It wasn't until the early 20th century that its vital role in biological systems was uncovered, leading to its classification as a vitamin. news-medical.net This discovery spurred extensive research into its derivatives, which have since become crucial in various fields, including medicine and agrochemicals. nih.govchemistryjournal.netresearchgate.net

Hydrazides, characterized by the R-CO-NH-NH2 functional group, have been recognized as important intermediates in organic synthesis for over a century. researchgate.net Their utility as building blocks for a variety of heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, has been a cornerstone of synthetic chemistry. mdpi.com The development of efficient methods for hydrazide synthesis, including greener approaches using microwave irradiation, has further broadened their accessibility and application. researchgate.net The combination of the biologically significant nicotinic acid scaffold with the synthetically versatile hydrazide functionality laid the groundwork for the exploration of compounds like 6-Hydrazinonicotinic hydrazide hydrate.

Foundational Role of Pyridine-Hydrazide Scaffolds in Chemical Synthesis

Pyridine (B92270) and its derivatives are ubiquitous in organic chemistry, serving as key precursors and scaffolds in the synthesis of a vast array of compounds. nih.govresearchgate.net The pyridine nucleus is a feature in numerous natural products, including alkaloids and coenzymes, and is a privileged structure in medicinal chemistry. nih.govrsc.org When a hydrazide moiety is attached to a pyridine ring, the resulting pyridine-hydrazide scaffold becomes a powerful tool for synthetic chemists.

These scaffolds are valued for their ability to undergo a variety of chemical transformations, leading to the construction of more complex molecular architectures. acs.org The nitrogen atoms in both the pyridine ring and the hydrazide group can act as nucleophiles or be involved in cyclization reactions, making them ideal starting materials for creating diverse libraries of heterocyclic compounds. mdpi.com This versatility has been harnessed to develop new therapeutic agents and functional materials. nih.govrsc.org

Identification of this compound as a Versatile Precursor

Within the broader class of pyridine-hydrazides, this compound has been identified as a particularly useful and versatile precursor. Its structure contains two distinct nucleophilic centers: a hydrazine (B178648) group at the 6-position of the pyridine ring and a hydrazide group at the 3-position. arkat-usa.org This unique arrangement allows for chemoselective reactions, where one of the nucleophilic sites can be reacted preferentially over the other.

Researchers have demonstrated that the reactivity of the two hydrazine-based functionalities can be differentiated, enabling the stepwise construction of complex molecules. arkat-usa.orgresearchgate.net For instance, the more nucleophilic hydrazine at the 6-position can be selectively reacted with aldehydes to form hydrazones, leaving the hydrazide at the 3-position available for subsequent transformations. arkat-usa.orgresearchgate.net This controlled reactivity makes this compound a valuable starting material for the synthesis of novel heteroaryl-linked pyridinohydrazones and other intricate heterocyclic systems. researchgate.net

Key Structural Features and Reactivity Principles of this compound

The chemical behavior of this compound is dictated by its key structural features. The molecule's core is a pyridine ring, substituted with a hydrazine (-NHNH2) group and a nicotinic hydrazide (-CONHNH2) group.

Table 1: Key Structural and Chemical Information for this compound

| Property | Value | Source |

| IUPAC Name | 6-hydrazinylpyridine-3-carbohydrazide;hydrate | |

| Molecular Formula | C6H11N5O2 | |

| Molecular Weight | 185.18 g/mol | |

| Key Functional Groups | Pyridine Ring, Hydrazine, Hydrazide | arkat-usa.org |

| Melting Point | 224-228 °C |

The presence of two dinucleophilic centers is the most significant aspect of its structure, governing its reactivity. arkat-usa.orgresearchgate.net The hydrazine moiety at the 6-position and the terminal amino group of the hydrazide at the 3-position exhibit different nucleophilicity, which can be exploited for selective chemical modifications.

Research has shown that under specific reaction conditions, such as reacting with aryl or heteroaryl aldehydes in ethanol (B145695) at 60°C, the hydrazine at the 6-position chemoselectively forms hydrazones. arkat-usa.org The resulting products retain a free hydrazide function, which can then undergo further reactions, like cyclocondensation, to form more complex heterocyclic structures such as pyrazolinyl-pyridinohydrazones and 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Table 2: Reactivity of this compound with Electrophiles

| Reactant | Reaction Conditions | Product Type | Reference |

| Aryl/Heteroaryl Aldehydes | Ethanol, 60°C, 7h | 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides | arkat-usa.org |

| 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Ethanol, reflux | Pyrazolinyl-pyridinohydrazones | researchgate.net |

| Triethylorthoacetate | Ethanol, reflux | 1,3,4-Oxadiazole derivative | researchgate.net |

This predictable and regioselective reactivity underscores the value of this compound as a versatile precursor in the strategic synthesis of novel and complex heterocyclic compounds. arkat-usa.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-hydrazinylpyridine-3-carbohydrazide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O.H2O/c7-10-5-2-1-4(3-9-5)6(12)11-8;/h1-3H,7-8H2,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBFKFXEQCCONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584554 | |

| Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-44-2 | |

| Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry Involving 6 Hydrazinonicotinic Hydrazide Hydrate

Generation of Hydrazine (B178648) and Hydrazide Moieties as Distinct Nucleophilic Centers

The structure of 6-hydrazinonicotinic hydrazide hydrate (B1144303) is characterized by the presence of two different dinucleophilic centers attached to a pyridine (B92270) ring: a hydrazine group (-NHNH2) at the 6-position and a hydrazide group (-CONHNH2) at the 3-position. arkat-usa.org This structural arrangement results in differentiated reactivity towards electrophiles, a key feature exploited in chemo- and regioselective synthesis. arkat-usa.orgresearchgate.net

The hydrazine moiety is generally the more reactive nucleophilic center. arkat-usa.org This enhanced reactivity allows for selective reactions, such as the formation of hydrazones, by controlling the reaction conditions. For instance, the reaction of 6-hydrazinonicotinic hydrazide hydrate with various aryl or heteroaryl aldehydes can be controlled to occur selectively at the more nucleophilic hydrazine group. arkat-usa.orgresearchgate.net

Research has demonstrated that specific conditions can achieve this chemical differentiation. The most successful approach involves reacting this compound with aldehydes in a 1:1 molar ratio in ethanol (B145695) at 60°C for 7 hours. arkat-usa.org These conditions lead to the formation of 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides, isolating the reaction to the hydrazine moiety and leaving the hydrazide group available for subsequent transformations. arkat-usa.org This chemoselectivity is crucial for using the molecule as a versatile building block for more complex heterocyclic compounds. arkat-usa.orgresearchgate.net

| Reactant (Aldehyde) | Solvent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Aldehydes | Ethanol | 60 °C | 7 h | 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides | 64–94 |

Preparation of 6-Hydrazinonicotinic Acid (HYNIC) from 6-Chloronicotinic Acid and Hydrazine Hydrate

A primary precursor for this compound is 6-hydrazinonicotinic acid, commonly known as HYNIC. The synthesis of HYNIC is a classic example of nucleophilic aromatic substitution on a pyridine ring. The most established method involves the reaction of 6-chloronicotinic acid with hydrazine hydrate.

In this reaction, the pyridine ring is 'activated' towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen atom and the chloro- and carboxyl- substituents. The potent nucleophile, hydrazine, attacks the 6-position of the pyridine ring, displacing the chloride ion. This reaction is typically performed under reflux conditions to achieve high yields. The resulting HYNIC molecule possesses a hydrazine group, which is a strong binding site for metals, and a carboxylic acid group, which allows for covalent attachment to other molecules.

It is also possible to synthesize the methyl ester of 6-hydrazinonicotinic acid by reacting methyl 6-chloronicotinate with hydrazine in tetrahydrofuran. lookchem.com

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| 6-Chloronicotinic Acid | Hydrazine Hydrate | Reflux, 4-16 h | 6-Hydrazinonicotinic Acid (HYNIC) |

| Methyl 6-chloronicotinate | Hydrazine | Tetrahydrofuran, 56 °C, 2 h | 6-Hydrazino-nicotinic acid methyl ester lookchem.com |

Derivation and Isolation of this compound as a Starting Material

The conversion of a carboxylic acid or its ester derivative to an acyl hydrazide is a standard transformation in organic synthesis. wikipedia.org To derive this compound, the carboxylic acid functionality of 6-hydrazinonicotinic acid (HYNIC), or its corresponding ester, is reacted with hydrazine hydrate. mdpi.com

This process, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid or ester. For esters, the reaction typically proceeds by refluxing the ester with hydrazine hydrate. mdpi.com For carboxylic acids, a catalyst may be employed, and the water formed during the reaction is often removed to drive the equilibrium towards the product. google.com

Upon completion of the reaction and cooling, the product, this compound, often precipitates from the reaction mixture as a stable solid. mdpi.com It can then be isolated by simple filtration, washed, and dried. arkat-usa.org The resulting compound is a stable, solid material that serves as a valuable and versatile precursor for the synthesis of various heterocyclic systems due to its two distinct nucleophilic centers. arkat-usa.orgresearchgate.net

| Starting Material | Reagent | Reaction Type | Isolation Method | Final Product |

|---|---|---|---|---|

| 6-Hydrazinonicotinic Acid or its Ester | Hydrazine Hydrate | Hydrazinolysis | Filtration and drying | This compound arkat-usa.orgmdpi.com |

Reactivity and Mechanistic Studies of 6 Hydrazinonicotinic Hydrazide Hydrate

Chemoselective Reactivity Differentiation Between Hydrazine (B178648) and Hydrazide Functional Groups

The presence of two dinucleophilic centers in 6-hydrazinonicotinic hydrazide hydrate (B1144303) necessitates an understanding of their relative reactivity for controlled synthetic outcomes. arkat-usa.orgresearchgate.net Research has demonstrated a clear differentiation in reactivity between the hydrazine and hydrazide moieties towards electrophiles. semanticscholar.org The hydrazine group attached directly to the pyridine (B92270) ring is the more reactive nucleophilic center. semanticscholar.org This enhanced reactivity allows for chemoselective condensation reactions. arkat-usa.orgresearchgate.net

Specifically, when reacted with aryl or heteroaryl aldehydes, the condensation preferentially occurs at the more nucleophilic hydrazine group, leaving the hydrazide function intact for subsequent chemical modifications. researchgate.net This chemoselectivity is crucial for the stepwise construction of more complex molecules. researchgate.net

However, this reactivity differentiation is not universal for all electrophiles. In a reaction with triethylorthoacetate at reflux (145 ºC), no chemical differentiation was observed. arkat-usa.orgsemanticscholar.org Both the hydrazine and hydrazide groups reacted, leading to a double [4+1] cyclocondensation reaction and the formation of a 3-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)- arkat-usa.orgresearchgate.netictp.ittriazolo[4,3-a]pyridine structure. arkat-usa.org This indicates that strong electrophiles and harsh reaction conditions can overcome the intrinsic reactivity difference between the two groups. arkat-usa.orgsemanticscholar.org

Hydrazone Formation Pathways

Hydrazones, characterized by the azomethine group (>C=N-NH-), are a versatile class of compounds synthesized from the condensation of hydrazine derivatives with aldehydes or ketones. ictp.itwikipedia.orgmdpi.com The 6-hydrazinonicotinic hydrazide hydrate molecule serves as a precursor for the formation of hydrazone derivatives through reactions at its more reactive hydrazine site. arkat-usa.orgresearchgate.net

The chemoselective nature of this compound is effectively utilized in condensation reactions with a variety of aryl and heteroaryl aldehydes. semanticscholar.orgresearchgate.net This reaction proceeds by a nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde, followed by dehydration to form a stable hydrazone. ictp.itwikipedia.org This process selectively yields a series of 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides, where the aryl or heteroaryl group from the aldehyde is incorporated into the new hydrazone linkage. arkat-usa.orgresearchgate.net The reaction is broad in scope, accommodating a range of substituted aromatic and heterocyclic aldehydes. semanticscholar.org

Table 1: Examples of Aldehydes Used in Condensation Reactions with this compound

| Aldehyde Name | Resulting Product Series | Reference |

|---|---|---|

| Aryl Aldehydes | 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides | researchgate.net |

| Heteroaryl Aldehydes | 6-[(2-(heteroarylidene)hydrazinyl]nicotinohydrazides | arkat-usa.orgresearchgate.net |

| Ferrocene (B1249389) Carboxaldehyde | Ferrocenyl hydrazone nicotinic hydrazides | researchgate.net |

| Acetylferrocene | Ferrocenyl hydrazone nicotinic hydrazides | researchgate.net |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde-hydrazone derivatives | nih.gov |

The efficiency of hydrazone synthesis from this compound is highly dependent on the reaction conditions. arkat-usa.orgsemanticscholar.org Systematic studies have been conducted by varying parameters such as solvent, temperature, reaction time, and molar ratios to achieve optimal yields. arkat-usa.orgsemanticscholar.org

The most satisfactory results for the synthesis of 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides were achieved using a 1:1 molar ratio of the hydrazide hydrate and the respective aldehyde. arkat-usa.org Ethanol (B145695) has been identified as a suitable and eco-friendly solvent for this transformation. arkat-usa.orgresearchgate.net The optimal reaction conditions were found to be stirring the reactants at 60°C for 7 hours, which resulted in good yields of the desired hydrazone products. arkat-usa.orgresearchgate.net In other systems, optimal labeling yields of 85% for hydrazone formation were obtained with a precursor concentration of 2.1 mM at 70°C for 10 minutes. nih.gov The reaction is also influenced by pH, with studies showing that hydrazone formation can proceed efficiently under mild acidic conditions. nih.gov

The hydrazones synthesized from this compound belong to the broader class of compounds known as Schiff bases, which contain a carbon-nitrogen double bond (azomethine group). These hydrazone-Schiff base derivatives are recognized as "privileged ligands" in coordination chemistry due to their straightforward synthesis and the presence of both carbonyl and azomethine groups, which are excellent donor sites for metal chelation. researchgate.net The formation of these ligands involves the condensation reaction between the primary amine of the hydrazine and the carbonyl group of an aldehyde or ketone. The resulting molecules, such as the 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides, possess multiple coordination sites—the azomethine nitrogen, the amide oxygen, and the pyridine ring nitrogen—making them versatile for creating metal complexes. researchgate.netresearchgate.net

Cyclocondensation Reactions for Heterocyclic System Construction

The unreacted hydrazide moiety in the 6-[(2-(arylidene)hydrazinyl]nicotinohydrazide intermediates serves as a handle for further synthetic transformations, particularly cyclocondensation reactions to build new heterocyclic rings. researchgate.netresearchgate.net This strategy allows for the creation of complex, multi-ring systems from the relatively simple this compound precursor. arkat-usa.org

A significant application of the hydrazone intermediates is their reaction with 1,3-dielectrophilic reagents like 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. arkat-usa.orgresearchgate.net This reaction proceeds as a [3+2] cyclocondensation, where the hydrazide functional group reacts with the dielectrophile to form a five-membered pyrazole (B372694) ring. researchgate.netresearchgate.net The reaction is regioselective, yielding pyrazolinyl-pyridinohydrazone structures. arkat-usa.orgresearchgate.net The cyclization occurs readily in an eco-friendly solvent like ethanol under reflux conditions for 4 hours. semanticscholar.orgresearchgate.net This methodology provides a facile and regioselective route to novel trifluoromethylated pyrazolinyl-pyridinohydrazones, which are stable compounds obtained in good yields. semanticscholar.orgresearchgate.net This two-step process, starting with chemoselective hydrazone formation followed by cyclocondensation, highlights the synthetic utility of this compound as a scaffold for generating diverse heterocyclic libraries. researchgate.netresearchgate.net

Cyclization with Triethylorthoacetate to Form Oxadiazole and Triazolo-Pyridine Derivatives

The reaction of this compound with triethylorthoacetate can lead to the formation of fused and substituted heterocyclic systems. When this compound is refluxed with triethylorthoacetate, which also serves as the solvent, at 145°C for 16 hours, a cyclocondensation reaction occurs. researchgate.net This process can result in the formation of 3-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)- nih.govluxembourg-bio.comacs.orgtriazolo[4,3-a]pyridine. researchgate.net

The formation of this product indicates that both the hydrazide and the hydrazine moieties of the starting material have reacted. The hydrazide group cyclizes with triethylorthoacetate to form a 5-methyl-1,3,4-oxadiazole ring, a common reaction for hydrazides with orthoesters. researchgate.net Simultaneously, the hydrazine group and the pyridine nitrogen participate in the formation of the fused nih.govluxembourg-bio.comacs.orgtriazolo[4,3-a]pyridine ring system. nih.gov

However, studies have shown that achieving chemoselectivity can be challenging, and in some cases, no differentiation between the two nucleophilic centers is observed when reacting with triethylorthoacetate directly. luxembourg-bio.com To achieve selectivity, a stepwise approach is often employed. For instance, the more reactive hydrazine group can first be converted into a hydrazone. Subsequent reaction of the hydrazone intermediate with triethylorthoacetate at reflux for 16 hours can then selectively cyclize the hydrazide moiety into a 1,3,4-oxadiazole (B1194373) ring. nih.govluxembourg-bio.com This selective transformation highlights the tunability of the reaction pathways based on the chosen synthetic strategy.

Table 1: Reaction Conditions for Cyclization with Triethylorthoacetate

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| This compound | Triethylorthoacetate | Reflux (145°C), 16 h | 3-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)- nih.govluxembourg-bio.comacs.orgtriazolo[4,3-a]pyridine | - | researchgate.net |

| 6-[2-(4-Chlorobenzylidene)hydrazinyl]nicotinohydrazide | Triethylorthoacetate | Reflux, 16 h | 2-(5-(5-Methyl-1,3,4-oxadiazol-2-yl)-pyridin-2-yl)-4-chlorobenzaldehyde hydrazone | 64% | nih.govluxembourg-bio.com |

Double [4+1] Cyclocondensation Mechanisms

The term "double [4+1] cyclocondensation" in the context of this compound suggests a reaction where both nucleophilic functionalities of the molecule undergo a [4+1] cyclocondensation reaction. organic-chemistry.org A [4+1] cyclocondensation is a process where a four-atom fragment reacts with a one-atom fragment to form a five-membered ring. In the case of this compound reacting with an orthoester like triethylorthoacetate, the hydrazide or hydrazine moiety acts as the four-atom component, and the orthoester provides the single carbon atom.

The reaction of a hydrazide with triethylorthoacetate to form a 1,3,4-oxadiazole is a well-established example of a [4+1] cyclocondensation. researchgate.netacs.org The mechanism involves the initial reaction of the hydrazide with the orthoester, followed by cyclization and elimination of ethanol molecules.

While a detailed mechanism for a simultaneous "double [4+1] cyclocondensation" on this compound is not extensively elucidated in the literature, it is proposed to occur in a stepwise manner. Given the differential reactivity of the hydrazine and hydrazide groups, one group likely reacts first, followed by the cyclization of the second group. The reaction with triethylorthoacetate to form 3-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)- nih.govluxembourg-bio.comacs.orgtriazolo[4,3-a]pyridine exemplifies such a dual cyclization process. researchgate.netorganic-chemistry.org One cyclization forms the oxadiazole ring via a [4+1] mechanism, while the other forms the fused triazole ring, which can also be mechanistically described in a similar framework.

Reactivity with Trifluoromethyl Vinyl Ketones for Pyrazolyl-Pyridine Systems

The reaction of this compound with trifluoromethyl vinyl ketones, specifically 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, provides a regioselective route to complex pyrazolyl-pyridine systems. nih.gov When reacted in an equimolar ratio, these reagents undergo a cyclocondensation reaction that, interestingly, involves both nucleophilic centers of the starting material, leading to the formation of 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines in good yields. nih.govresearchgate.net This outcome indicates that the 1,3-dielectrophilic nature of the trifluoromethyl vinyl ketone does not allow for chemoselective cyclization at only the more reactive hydrazine moiety under these conditions. nih.govresearchgate.net

A more controlled and selective synthesis of pyrazolyl-pyridine systems can be achieved through a stepwise approach. First, the hydrazine group of this compound is selectively reacted with an aldehyde or ketone (such as ferrocene carboxaldehyde or acetylferrocene) to form a stable hydrazone. researchgate.net This intermediate, which now has a protected hydrazine moiety, can then be reacted with a β-alkoxyvinyl trifluoromethyl ketone. researchgate.net This subsequent reaction proceeds via a [3+2] cyclocondensation, where the hydrazide group reacts with the vinyl ketone to form a pyrazoline ring, which then likely aromatizes to the final pyrazole. nih.govresearchgate.net This method allows for the synthesis of a variety of pyrazolyl-pyridine hydrazones. researchgate.netresearchgate.net

Table 2: Synthesis of Pyrazolyl-Pyridine Derivatives

| Reactants | Conditions | Product Type | Reference |

| This compound, 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Equimolar ratio | 2-(1H-Pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines | nih.govresearchgate.net |

| 6-[2-(Ferrocenylmethylene)hydrazinyl]nicotinohydrazide, β-Alkoxyvinyl trifluoromethyl ketones | Ethanol, Reflux, 4 h | Pyrazolyl-pyridine ferrocenyl hydrazones | researchgate.net |

Intramolecular Dehydration Processes in Cyclized Products

Intramolecular dehydration is a critical step in the formation of many of the heterocyclic rings derived from this compound. This process involves the elimination of a water molecule from an intermediate to form a stable aromatic heterocyclic system.

For instance, in the synthesis of 1,3,4-oxadiazoles from acylhydrazides and orthoesters, the cyclization is driven by the elimination of alcohol and water molecules. researchgate.net The final step to achieve the aromatic oxadiazole ring is an intramolecular dehydration of a cyclic intermediate. This dehydration is often facilitated by the reaction conditions, such as high temperature or the presence of a dehydrating agent. researchgate.net

Similarly, the formation of the nih.govluxembourg-bio.comacs.orgtriazolo[4,3-a]pyridine ring system from a 2-hydrazinopyridine (B147025) derivative involves a cyclization step followed by dehydration. nih.gov The initial condensation of the hydrazine with a one-carbon electrophile forms a hydrazone-like intermediate, which then undergoes intramolecular cyclization onto the pyridine nitrogen. The resulting bicyclic intermediate then aromatizes through the loss of a water molecule to yield the stable triazolopyridine scaffold. This dehydration step is crucial for the formation of the final, stable heterocyclic product.

In Situ Chemical Transformations During Complex Formation

Interesting chemical transformations of this compound derivatives can occur in situ during the formation of metal complexes. These transformations can lead to the formation of new ligands that are different from the starting material, which are then incorporated into the final coordination compound.

A notable example is the reaction of (E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazide, a Schiff base derived from this compound, with copper(II) chloride in methanol (B129727). acs.org Single-crystal X-ray analysis of the resulting complex revealed that the hydrazide group, -C(=O)NHNH₂, of the ligand had been converted into a methyl ester functionality, -C(=O)OCH₃. acs.org This transformation is an in situ esterification by the methanol solvent, which occurs concurrently with the coordination of the ligand to the Cu(II) ion. acs.org The newly formed ligand then acts as a mononegative tridentate ligand in the final copper complex. acs.org Such in situ reactions highlight the influence of metal ions and reaction conditions on the chemical nature of the ligand, leading to novel coordination compounds with modified ligand structures. acs.org

Derivatization Strategies and Novel Compound Synthesis Utilizing 6 Hydrazinonicotinic Hydrazide Hydrate

Synthesis of New 6-[(2-(Arylidene)hydrazinyl]nicotinohydrazides

A foundational strategy in the derivatization of 6-hydrazinonicotinic hydrazide hydrate (B1144303) involves the chemoselective condensation with various aromatic and heteroaromatic aldehydes. The differentiation in reactivity between the two hydrazinyl moieties is key to this process. The hydrazine (B178648) group attached to the pyridine (B92270) ring is more nucleophilic than the hydrazide group, allowing for a targeted reaction.

The synthesis is typically achieved by reacting 6-hydrazinonicotinic hydrazide hydrate with a slight excess of an appropriate aryl aldehyde in ethanol (B145695). researchgate.netarkat-usa.org The mixture is stirred at a moderately elevated temperature (e.g., 60 °C) for several hours to yield the desired 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. researchgate.netarkat-usa.org This method successfully produces a series of hydrazones while leaving the hydrazide function intact for further chemical modifications. researchgate.net

Table 1: Examples of Synthesized 6-[(2-(Arylidene)hydrazinyl]nicotinohydrazides

| Compound ID | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | 75 | 210–212 |

| 4b | 4-Methylphenyl | 78 | 218–220 |

| 4c | 4-Methoxyphenyl | 80 | 225–227 |

| 4d | 4-Chlorophenyl | 72 | 230–232 |

| 4e | 4-Nitrophenyl | 85 | 240–242 |

| 4f | Thiophen-2-yl | 68 | 220–222 |

| 4g | Furan-2-yl | 64 | 226–228 |

| Data sourced from Bonacorso, H. G., et al. (2012). researchgate.netarkat-usa.org |

Regioselective Synthesis of Pyrazolinyl-Pyridinohydrazones

The 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides synthesized in the previous step serve as ideal precursors for subsequent cyclization reactions. The remaining free hydrazide moiety can react with 1,3-dielectrophilic reagents to form new heterocyclic rings.

Specifically, the regioselective synthesis of pyrazolinyl-pyridinohydrazones is accomplished by the cyclocondensation of these hydrazide intermediates with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. The reaction is typically carried out in refluxing ethanol for a few hours. researchgate.netarkat-usa.org This process results in the formation of a pyrazoline ring attached to the pyridine core via the carbonyl group of the original hydrazide. The reaction proceeds regioselectively, yielding stable and pure pyrazolinyl-pyridinohydrazones in good yields. researchgate.netarkat-usa.org

Table 2: Synthesized Pyrazolinyl-Pyridinohydrazones from Arylidene Precursors

| Precursor | Reagent (R' in enone) | Product ID | Yield (%) | Melting Point (°C) |

| 4a | Methyl | 6aa | 85 | 235–237 |

| 4a | Phenyl | 6ab | 88 | 240–242 |

| 4a | Thiophen-2-yl | 6ac | 82 | 230–232 |

| 4b | Methyl | 6ba | 87 | 245–247 |

| 4b | Phenyl | 6bb | 90 | 250–252 |

| 4b | Thiophen-2-yl | 6bc | 84 | 242–244 |

| 4c | Methyl | 6ca | 86 | 255–257 |

| 4c | Phenyl | 6cb | 89 | 260–262 |

| 4c | Thiophen-2-yl | 6cc | 83 | 252–254 |

| Data sourced from Bonacorso, H. G., et al. (2012). arkat-usa.org |

Preparation of 1,3,4-Oxadiazole (B1194373) Derivatives

The versatile hydrazide intermediates derived from this compound can also be used to synthesize 1,3,4-oxadiazole rings. This transformation is achieved through a [4+1] cyclocondensation reaction at the hydrazide functional group. researchgate.net

In a specific example, a 6-[(2-(arylidene)hydrazinyl]nicotinohydrazide is reacted with triethylorthoacetate. researchgate.netarkat-usa.org The reaction mixture is heated under reflux, leading to the formation of a 5-methyl-1,3,4-oxadiazole ring. This demonstrates another pathway for elaborating the core structure, converting the hydrazide moiety into a stable, five-membered aromatic heterocycle. researchgate.netarkat-usa.org The resulting molecule is a complex system linking pyridine, hydrazone, and oxadiazole components. arkat-usa.org

Generation of Trifluoromethylated and Non-Symmetrical Substituted Pyrazolyl-Pyridines

The synthesis of pyrazolyl-pyridines containing a trifluoromethyl (CF3) group is a significant application of this compound, as this group can enhance the metabolic stability and biological activity of molecules. The strategy involves the reaction of the hydrazide intermediates with trifluoromethyl-containing 1,3-dielectrophiles, such as 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. researchgate.netarkat-usa.org This reaction, as described in section 4.2, directly introduces a trifluoromethylated pyrazole (B372694) ring into the molecular structure. arkat-usa.org

The generation of non-symmetrical substituted pyrazolyl-pyridines stems from the inherent asymmetry of the starting material. The two hydrazinyl groups of this compound possess different reactivities. By first selectively reacting the more nucleophilic C6-hydrazine group to form a hydrazone, and then cyclizing the less reactive hydrazide group to form a pyrazole, a non-symmetrical product is created. researchgate.net This stepwise, chemo- and regioselective approach is fundamental to creating highly functionalized and asymmetric pyridine derivatives that would be difficult to access through other means. researchgate.netarkat-usa.org

Development of Ferrocenyl Hydrazone Nicotinic Hydrazides and Subsequent Cyclized Heterocycles

Incorporating a ferrocene (B1249389) moiety into organic compounds can introduce unique electrochemical properties and biological activities. researchgate.net this compound serves as an excellent scaffold for the synthesis of novel ferrocenyl hydrazones.

The synthesis proceeds via a chemoselective reaction where this compound is treated with equimolar amounts of ferrocene carboxaldehyde or acetylferrocene. researchgate.net The reaction selectively occurs at the more reactive C6-hydrazinyl position to afford ferrocenyl hydrazone nicotinic hydrazides in good yields (72-77%). researchgate.net

These ferrocenyl intermediates can be further derivatized. In a subsequent step, the remaining hydrazide moiety is cyclized with β-alkoxyvinyl trifluoromethyl ketones in refluxing ethanol. This reaction yields complex pyrazolyl-pyridine ferrocenyl hydrazones, effectively combining the pyridine, ferrocene, and pyrazole heterocycles into a single molecular architecture. researchgate.net

Table 3: Synthesized Ferrocenyl Hydrazones and Subsequent Pyrazolyl Derivatives

| Compound | Description | Yield (%) |

| 3a | Ferrocenyl hydrazone nicotinic hydrazide (from ferrocene carboxaldehyde) | 77 |

| 3b | Ferrocenyl hydrazone nicotinic hydrazide (from acetylferrocene) | 72 |

| 5 | Pyrazolyl-pyridine ferrocenyl hydrazone (from cyclization of 3) | Not specified |

| Data sourced from Paim, G. R., et al. researchgate.net |

Formation of Flexible Covalent Organic Polymers (COPs) via Imine Condensation

Covalent Organic Polymers (COPs), and their crystalline analogues Covalent Organic Frameworks (COFs), are porous materials with applications in gas storage, catalysis, and water harvesting. escholarship.orgnih.govresearchgate.net The synthesis of these polymers often relies on the reaction of multitopic monomers to form extended networks with defined linkages. nih.gov

The structure of this compound, with its two reactive hydrazine/hydrazide ends, makes it a suitable difunctional monomer for polycondensation reactions. The formation of polymers can be achieved via imine condensation with difunctional aldehydes or ketones. In this proposed reaction, the two hydrazinyl ends of the molecule would react with the carbonyl groups of a dialdehyde (B1249045) linker, forming stable hydrazone (imine-type) bonds and extending into a one-, two-, or three-dimensional polymeric network. While specific examples utilizing this compound for COP formation are not extensively documented, the synthesis of COFs from various hydrazine and hydrazide linkers is a well-established strategy. escholarship.orgnih.govresearchgate.net This approach allows for the creation of novel polymeric materials where the properties can be tuned by the choice of the aldehyde co-monomer.

Coordination Chemistry and Ligand Design Principles

Complexation Behavior with Transition Metal Ions, including Copper(II)

The complexation behavior of ligands derived from hydrazides, such as 6-hydrazinonicotinic hydrazide, is a subject of extensive research due to the diverse structural and electronic properties of the resulting metal complexes. While the direct complexation of 6-hydrazinonicotinic hydrazide hydrate (B1144303) is less common, its derivatives, particularly hydrazones formed by condensation with aldehydes and ketones, readily coordinate with a range of transition metal ions.

Hydrazone derivatives of nicotinic and isonicotinic acid hydrazide have been shown to form stable complexes with ions like Copper(II), Nickel(II), Cobalt(II), Manganese(II), Iron(III), and Dioxomolybdenum(VI). nih.govresearchgate.netresearchgate.net The biological activity of many hydrazone-based ligands is often enhanced upon complexation with metal ions, particularly copper. mdpi.com The interaction between copper and the ligand can facilitate charge delocalization and increase the hydrophobicity of the system. mdpi.com

Copper(II) Complexes: Copper(II) complexes are of particular interest. For example, the reaction of isonicotinic acid (2-hydroxybenzylidene)hydrazide, a Schiff base ligand, with Cu(II) yields a mononuclear complex with a 1:1 metal-to-ligand ratio, which adopts a square planar geometry. nih.gov In contrast, the same ligand forms 1:2 complexes with other transition metals like Ni(II) and Co(II), resulting in octahedral configurations. nih.gov The formation of cuprous [Cu(I)] species has also been observed in reactions involving Cu(II) and isonicotinic hydrazide, suggesting a redox process may occur during complexation. nih.gov

The complexation of Cu(II) with hydrazone ligands can lead to various coordination geometries, including distorted square pyramidal, trigonal-bipyramidal, and octahedral structures. nih.govnih.govmostwiedzy.pl The specific geometry is influenced by the nature of the ligand, the counter-ions present, and the solvent used during synthesis. nih.govsrce.hr For instance, binuclear copper(II) complexes have been synthesized where two copper centers are bridged by ligands. nih.govnih.gov

| Metal Ion | Ligand | Metal:Ligand Ratio | Observed Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:1 | Square Planar | nih.gov |

| Nickel(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:2 | Octahedral | nih.gov |

| Cobalt(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:2 | Octahedral | nih.gov |

| Iron(III) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:2 | Octahedral | nih.gov |

| Copper(II) | 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol | 1:1 (dinuclear) | Distorted Square Pyramidal | nih.gov |

| Dioxomolybdenum(VI) | Salicylaldehyde p-hydroxybenzoylhydrazone | 1:1 | Octahedral | researchgate.net |

Design of Derived Ligands for Specific Coordination Environments

6-Hydrazinonicotinic hydrazide hydrate is an excellent precursor for ligand design due to the differential reactivity of its two hydrazinyl moieties. The hydrazide group (-CONHNH₂) is generally less reactive towards aldehydes than the hydrazine (B178648) group (-NHNH₂) attached directly to the pyridine (B92270) ring. This chemoselectivity allows for the targeted synthesis of 6-[(2-arylidene)hydrazinyl]nicotinohydrazides. researchgate.net These resulting hydrazone ligands possess multiple donor sites—the pyridine nitrogen, the azomethine nitrogen, the amide oxygen, and the terminal amino group—making them versatile for coordinating to metal centers in various ways. mtct.ac.in

The design strategy often involves a condensation reaction between the hydrazide precursor and a suitable aldehyde or ketone. nih.gov This approach allows for the introduction of different functionalities into the ligand framework, which can be used to fine-tune the electronic and steric properties of the resulting metal complexes. For example, introducing bulky groups can create specific coordination pockets, while incorporating additional heteroatoms can increase the denticity of the ligand. mtct.ac.in

Further modification of the initially formed hydrazone is also possible. For instance, cyclization reactions can be employed to create more rigid and complex ligand systems, such as pyrazolinyl-pyridinohydrazones or 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net These modifications alter the coordination pockets and the electronic properties of the ligands, enabling the design of complexes for specific applications. The choice of the carbonyl compound and subsequent reaction conditions dictates the final structure of the ligand and, consequently, the coordination environment it can provide for a metal ion. mdpi.com

| Precursor | Reagent | Resulting Ligand Type | Purpose of Design | Reference |

|---|---|---|---|---|

| This compound | Aryl/heteroaryl aldehydes | Pyridinohydrazones | Chemoselective synthesis of heteroaryl-linked ligands | researchgate.net |

| Pyridine-2,6-dicarboxylic dihydrazide | 2-Acetylthiophene / 2-Acetylpyrrole | Tritopic dihydrazide ligands | Synthesis of polytopic ligands with multiple binding sites | nih.gov |

| Ethyl 2-methyl-6-arylnicotinates | Hydrazine hydrate | 6-Aryl-2-methylnicotinohydrazides | Creation of ligands with free hydrazine units for further modification | mdpi.com |

| Isonicotinic acid hydrazide | 2-Hydroxybenzaldehyde | Schiff base hydrazone | Formation of tridentate ligands for complexing transition metals | nih.gov |

Elucidation of Coordination Modes (e.g., Monodentate, Bidentate) in Derived Complexes

The coordination modes of ligands derived from 6-hydrazinonicotinic hydrazide are diverse and critical to the structure and properties of the resulting metal complexes. The parent hydrazine molecule (N₂H₄) typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms. quora.com Bidentate coordination by hydrazine is rare because it would form a highly strained three-membered ring with the metal center. quora.com However, it can also function as a bridging ligand, linking two metal centers. quora.comresearchgate.net

In the more complex hydrazone derivatives, several coordination modes are possible. These ligands can exist in tautomeric amido and iminol forms, and coordination can occur with the ligand in either its neutral or deprotonated (iminol) form. mtct.ac.in

Monodentate Coordination: In certain scenarios, particularly with sterically hindered ligands or specific metal preferences, a potentially polydentate ligand might coordinate through only one donor atom. mostwiedzy.pl

Bidentate Coordination: This is a common mode for hydrazone ligands. Coordination often occurs through the azomethine nitrogen and the carbonyl/iminol oxygen, forming a stable five-membered chelate ring. mdpi.comresearchgate.net Another bidentate mode involves the hydrazine nitrogen and the thione sulfur atom in dithiocarbazate derivatives. researchgate.net

Tridentate Coordination: Many Schiff base hydrazones act as tridentate ligands. For example, isonicotinic acid (2-hydroxybenzylidene)hydrazide coordinates as a monobasic tridentate ligand through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen (in its iminol form), creating two chelate rings (one five-membered and one six-membered) with the metal ion. nih.govresearchgate.net

The specific coordination mode is determined by factors such as the pH of the reaction medium, the nature of the metal ion, and the steric and electronic characteristics of the ligand itself. researchgate.net For example, at neutral pH, a ligand might act as a monobasic bidentate ligand, while at higher pH, it could behave as a dibasic tridentate ligand. researchgate.net Spectroscopic techniques like IR and NMR, along with single-crystal X-ray diffraction, are essential tools for elucidating these coordination modes. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Diverse Multifunctional Heterocyclic Systems

6-Hydrazinonicotinic hydrazide hydrate (B1144303) serves as a foundational molecule for the chemo- and regioselective synthesis of a multitude of multifunctional heterocyclic systems. The differing reactivity of its hydrazine (B178648) and hydrazide groups enables chemists to selectively target one site over the other, leading to the controlled formation of complex molecular architectures. mdpi.comrsc.orgresearchgate.net

Research has demonstrated that the hydrazine moiety is the more reactive nucleophilic center, readily undergoing condensation reactions with various aldehydes and ketones. researchgate.net For instance, the reaction of 6-hydrazinonicotinic hydrazide hydrate with aryl or heteroaryl aldehydes can be performed chemoselectively to produce a series of 6-[(2-arylidene)hydrazinyl]nicotinohydrazides. mdpi.comrsc.org These resulting hydrazones are stable intermediates that can be further cyclized to create more complex heterocyclic systems. rsc.orgresearchgate.net

Subsequent cyclocondensation reactions of these intermediates with reagents like 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones or triethylorthoacetate lead to the regioselective formation of pyrazolinyl-pyridinohydrazones and 1,3,4-oxadiazole (B1194373) derivatives, respectively. mdpi.comrsc.org The ease of preparation and the stability of the resulting compounds make this synthetic route highly efficient. mdpi.com The hydrazide moiety can also be utilized in synthesis; for example, nicotinic acid hydrazides are prepared via the hydrazinolysis of corresponding ester derivatives with hydrazine hydrate. researchgate.net This versatility establishes this compound and its derivatives as crucial building blocks in heterocyclic chemistry. mdpi.comrsc.orgnih.gov

Table 1: Synthesis of Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| This compound | Aryl/heteroaryl aldehydes | 6-[(2-arylidene)hydrazinyl]nicotinohydrazide | Good | mdpi.comrsc.org |

| 6-[(2-Arylidene)hydrazinyl]nicotinohydrazide | 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Pyrazolinyl-pyridinohydrazone | Good | mdpi.comrsc.org |

| 6-[(2-Arylidene)hydrazinyl]nicotinohydrazide | Triethylorthoacetate | 1,3,4-Oxadiazole derivative | Good | mdpi.comrsc.org |

| Ethyl 2-methyl-6-arylnicotinates | Hydrazine hydrate | 6-Aryl-2-methylnicotinohydrazide | 79-90% | researchgate.net |

Precursor for Advanced Materials and Functional Molecules

The utility of this compound extends beyond the synthesis of discrete heterocyclic molecules to its role as a precursor for advanced materials. Its derivatives have noted applications in the creation of polymers and dyes. rsc.org The reactive hydrazine and hydrazide functionalities allow it to be incorporated into larger molecular systems and polymeric chains, imparting specific functions to the final material. The development of functional molecules from this precursor is a growing area of research, leveraging its unique electronic and structural properties for applications in materials science.

Role in the Development of Novel Polymeric Architectures, such as Covalent Organic Polymers

A significant application of hydrazine-containing building blocks is in the construction of novel polymeric architectures, most notably Covalent Organic Frameworks (COFs). A synthetic strategy has been developed that uses the reversible formation of a hydrazine-linkage to guide the crystalline assembly of organic units, which is then followed by a postsynthetic oxidation to form irreversible and robust hydrazide linkages. nih.gov

This method has been successfully used to create both 2D and 3D hydrazine-hydrazide-linked COFs. nih.gov These materials are characterized by their high porosity and crystallinity. nih.gov One such COF demonstrated exceptional performance in water harvesting, capable of capturing water from the air even in arid conditions with relative humidity as low as 18%. nih.gov The transformation from hydrazine to hydrazide linkage was shown to shift the water sorption profile to a lower relative humidity, enhancing its operational range for atmospheric water harvesting. nih.gov

Table 2: Water Sorption Properties of a Hydrazine-Hydrazide-Linked COF

| Property | Value | Reference |

|---|---|---|

| Water Uptake Capacity | 0.45 g g⁻¹ | nih.gov |

| Operational Relative Humidity (RH) | <18% at 25°C | nih.gov |

| Sorption Profile Shape | S-shaped | nih.gov |

Utilization in Organocatalysis Research

Hydrazones, which are readily synthesized from this compound, are recognized as an important class of compounds for organocatalysis. mdpi.comrsc.orgresearchgate.net The structural features of these molecules, including the presence of both hydrogen-bond donors and acceptors and the tunable electronic properties of the pyridine (B92270) and aryl rings, make them effective ligands for metal complexes or as metal-free organocatalysts themselves. researchgate.net The ease with which their structure can be modified allows for the fine-tuning of their catalytic activity and selectivity for a variety of organic transformations.

Applications as Components in Chemosensors and Other Analytical Devices

The derivatives of this compound, particularly pyridinohydrazones, are excellent candidates for the development of chemosensors. researchgate.net The hydrazone functional group is a versatile platform for designing colorimetric and fluorescent sensors for detecting various ions and neutral molecules. rsc.orgresearchgate.net The combination of a pyridine ring, a hydrazone linker, and a hydrazide moiety within a single molecule provides multiple binding sites for analytes, leading to high sensitivity and selectivity. nih.gov

Hydrazone-based sensors can detect a wide range of metal cations, including Fe³⁺, Cu²⁺, and Ni²⁺, as well as anions like cyanide and pyrophosphate. mdpi.comrsc.orgrsc.orgrsc.orgrsc.org The sensing mechanism often involves processes such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), or photoinduced electron transfer (PET). mdpi.comresearchgate.netnih.gov Upon binding with a target analyte, the sensor molecule undergoes a conformational change or an electronic perturbation that results in a measurable change in its absorption or fluorescence spectrum. researchgate.netresearchgate.net For example, a BODIPY-pyridylhydrazone probe demonstrated a "turn-on" fluorescence response specifically for Fe³⁺ ions. mdpi.com Similarly, other pyridine-hydrazone Schiff bases have been used for the colorimetric recognition of Ni²⁺ and the subsequent detection of pyrophosphate. rsc.org

Table 3: Examples of Pyridine-Hydrazone Based Chemosensors

| Sensor Type | Analyte Detected | Sensing Mechanism/Outcome | Reference |

|---|---|---|---|

| BODIPY-Pyridylhydrazone | Fe³⁺ | Fluorescence turn-on (CHEF) | mdpi.com |

| Pyridine dicarboxylate Schiff-base | Ni²⁺, PPi | Colorimetric recognition | rsc.org |

| Coumarin-hydrazide dye | AcO⁻, F⁻, CN⁻, H₂PO₄⁻ | Fluorescence quenching (ICT) | researchgate.net |

| Thiophene-hydrazide-hydrazone | Fe³⁺, Cu²⁺ | Fluorescence turn-on (Fe³⁺), Colorimetric (Cu²⁺) | rsc.org |

| Pyrazole-carbohydrazide | Zn²⁺ | Fluorescence enhancement | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

For instance, studies on various nicotinic acid hydrazide derivatives reveal characteristic chemical shifts for the protons on the pyridine (B92270) ring and the hydrazide functional groups. mdpi.comarkat-usa.orgresearchgate.netsemanticscholar.org The protons of the pyridine ring are expected to appear in the aromatic region of the spectrum. The NH and NH₂ protons of the hydrazide and hydrazine (B178648) moieties would present as broad singlets that are typically exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H-NMR Chemical Shifts for 6-Hydrazinonicotinic Hydrazide Hydrate (B1144303) (Based on analysis of related nicotinohydrazide structures)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | Multiplet |

| -C(=O)NHNH ₂ | ~ 4.4 | Broad Singlet |

| -C(=O)NH NH₂ | ~ 9.6 | Broad Singlet |

| Py-NH NH₂ | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Although direct experimental ¹³C-NMR data for 6-hydrazinonicotinic hydrazide hydrate is scarce, data from its derivatives and related pyridinecarboxylic acids offer valuable insights. mdpi.comarkat-usa.orgresearchgate.netsemanticscholar.org The spectrum would be expected to show signals for the carbon atoms of the pyridine ring and a characteristic signal for the carbonyl carbon of the hydrazide group at a downfield chemical shift.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Based on analysis of related nicotinohydrazide structures)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 105 - 158 |

| Carbonyl Carbon (-C =O) | ~ 164 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. These include the N-H stretching vibrations of the hydrazine and hydrazide groups, the C=O stretching of the hydrazide, and the C=N and C=C stretching vibrations of the pyridine ring. The presence of water of hydration would be indicated by a broad O-H stretching band. While a specific spectrum for the title compound is not available, data from related hydrazide derivatives show characteristic bands for the carbonyl group (C=O) in the range of 1635–1664 cm⁻¹ and N-H and NH₂ groups between 3187 and 3414 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (water of hydration) | Stretching | 3200 - 3500 (broad) |

| N-H (hydrazide, hydrazine) | Stretching | 3100 - 3400 |

| C=O (hydrazide) | Stretching | ~ 1650 |

| C=N, C=C (pyridine ring) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In studies involving derivatives of this compound, ESI-MS has been effectively used to confirm the mass of the synthesized products. arkat-usa.org For this compound (C₆H₉N₅O·H₂O), ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 4: Predicted ESI-MS Data for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |

| 6-Hydrazinonicotinohydrazide | C₆H₉N₅O | 167.17 | 168.18 |

| This compound | C₆H₁₁N₅O₂ | 185.18 | 168.18 (loss of water) |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of complex mixtures and subsequent structural elucidation of the components. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.

In the context of research involving this compound, LC-MS is a powerful tool for analyzing reaction products and assessing purity. arkat-usa.org HRMS would be invaluable for confirming the elemental composition of the parent compound and its derivatives, providing an additional layer of structural verification. For instance, HRMS analysis of a derivative of this compound confirmed its molecular formula with high accuracy.

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed research has shown that this compound crystallizes in an orthorhombic lattice with a non-centrosymmetric space group, Pca21. researchgate.net A key finding from the crystallographic analysis is that the asymmetric unit of the crystal contains two crystallographically unique molecules. researchgate.net The geometry of the molecule is characterized by a quasi-planar skeleton. researchgate.net This planarity is significant as it influences the electronic properties and potential intermolecular interactions of the compound.

Furthermore, the crystal structure is stabilized by a network of hydrogen bonds. These interactions, such as N-H···O and O-H···N hydrogen bonds, link the individual molecules together to form a robust three-dimensional network, which dictates the material's solid-state properties.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| Molecules per Asymmetric Unit | 2 |

| Key Interactions | N-H···O and O-H···N Hydrogen Bonds |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. researchgate.net It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a liquid mobile phase. researchgate.net

In the context of hydrazine-containing compounds, TLC is a practical technique for detection. For instance, a method for detecting hydrazine hydrate involves dipping TLC plates into a solution of a probe compound. rsc.org These plates are then immersed in solutions containing the analyte. rsc.org This technique has demonstrated a visual detection limit for hydrazine hydrate as low as 1 mM, showcasing its utility for rapid screening. rsc.org

| Technique | Application | Detection Principle | Reported Detection Limit |

| Thin Layer Chromatography (TLC) | Rapid detection of hydrazine | Visual color change on a probe-coated plate | 1 mM |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For hydrazine derivatives, which may lack a strong UV chromophore, a common strategy involves pre-column derivatization to yield a product that can be readily detected. google.comnih.govrasayanjournal.co.in

Several HPLC methods have been developed for the sensitive quantification of hydrazine. rasayanjournal.co.in These typically employ reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. google.com Derivatizing agents such as salicylaldehyde, benzaldehyde, or p-dimethylaminobenzaldehyde are reacted with the hydrazine to form a hydrazone, which is highly responsive to UV detection. nih.govrasayanjournal.co.inciac.jl.cn The resulting derivative is then separated on a column, such as an Inertsil ODS-3V, and quantified using a UV detector at a specific wavelength. rasayanjournal.co.inciac.jl.cn These validated methods are highly specific and can achieve detection limits in the parts-per-million (ppm) or even nanogram per milliliter (ng/mL) range, making them suitable for trace impurity analysis. google.comrasayanjournal.co.in

| Parameter | Method 1 | Method 2 | Method 3 |

| Derivatizing Agent | Salicylaldehyde rasayanjournal.co.in | p-Dimethylaminobenzaldehyde ciac.jl.cn | Benzaldehyde nih.gov |

| Stationary Phase | Inertsil ODS-3V (C18) rasayanjournal.co.in | Inertsil ODS-3 (C18) ciac.jl.cn | RP C-18 nih.gov |

| Mobile Phase | Buffer:Methanol (B129727) (25:75 v/v) rasayanjournal.co.in | 0.1% Phosphoric acid and Acetonitrile (Gradient) ciac.jl.cn | Methanol:Water (95:5 v/v) nih.gov |

| Detection Wavelength | 360 nm rasayanjournal.co.in | 480 nm ciac.jl.cn | 313 nm nih.gov |

| Reported Detection Limit | 3.1 ppm rasayanjournal.co.in | 0.3125 µg/L ciac.jl.cn | 0.02 µg/mL nih.gov |

Thermal Analysis (TGA) for Material Stability and Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For a hydrated compound like this compound, TGA is crucial for determining its thermal stability, decomposition profile, and water content. The analysis involves heating the sample on a precision balance and recording the weight loss. The initial weight loss at lower temperatures typically corresponds to the loss of water molecules, confirming its status as a hydrate. Subsequent weight loss at higher temperatures indicates the decomposition of the organic molecule itself. TGA has been used to characterize materials functionalized with HYNIC, a related compound, confirming the stability of the conjugate. researchgate.net

Surface Characterization Techniques for Supported Materials

When this compound is used as a linker to modify or functionalize other materials, such as nanoparticles or polymers, characterization of the resulting surface is essential.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of a material. In studies involving derivatives of 6-hydrazinonicotinic acid (HYNIC) conjugated to other substrates, such as nanocellulose, SEM has been employed to characterize the structure of the resulting composite material. researchgate.net For example, SEM analysis helped confirm the formation of laminar-like nanofibers in a nanocellulose-HYNIC conjugate, demonstrating the utility of the technique in visualizing the impact of functionalization on the material's architecture. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. The method involves bombarding a sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. When these electrons return to their original energy levels, they emit X-rays with energies characteristic of the elements present. By detecting and measuring the energy and intensity of these emitted X-rays, EDS can provide qualitative and quantitative information about the elemental composition of the material being studied.

Typically, for an organic compound like this compound (C₆H₉N₅O · H₂O), an EDS analysis would be expected to identify the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). The resulting spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of these elements. The relative heights or areas of these peaks can be used to determine the semi-quantitative atomic and weight percentages of each element in the sample.

Hypothetical EDS Data for this compound

The following table represents a hypothetical elemental analysis of this compound as might be determined by EDS, based on its chemical formula. This data is illustrative and not derived from actual experimental research findings.

| Element | Atomic % (Theoretical) | Weight % (Theoretical) |

| Carbon (C) | 37.50 | 38.91 |

| Nitrogen (N) | 31.25 | 37.81 |

| Oxygen (O) | 31.25 | 23.28 |

Detailed Research Findings

Currently, there are no detailed research findings or published spectra available that specifically apply Energy-Dispersive X-ray Spectroscopy to the analysis of this compound. Researchers in the field have predominantly relied on other techniques for structural elucidation and elemental confirmation. For instance, studies often report CHN elemental analysis, which provides precise quantitative data for carbon, hydrogen, and nitrogen, and these have been shown to be in good agreement with the calculated theoretical values for the compound.

The application of EDS in the context of metal complexes involving derivatives of nicotinic acid hydrazide has been noted in the literature, where it is used to confirm the presence of the metallic elements in the synthesized complexes. However, this does not extend to the analysis of the parent ligand, this compound, itself. Further research would be required to generate and publish specific EDS data for this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 6-hydrazinonicotinic hydrazide hydrate (B1144303), DFT calculations, typically using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate its molecular geometry and electronic properties. chemrxiv.orgas-proceeding.com

A key aspect of these calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and stability. epstem.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. elifesciences.org For similar hydrazone derivatives, DFT calculations have been used to determine these parameters, providing insights into their reactivity. epstem.netepstem.net

Furthermore, DFT can be employed to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies.

Table 1: Key Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. elifesciences.org |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

This table presents the theoretical framework for calculating reactivity descriptors. Actual values would require specific DFT calculations on 6-hydrazinonicotinic hydrazide hydrate.

By analyzing these descriptors, one can predict the sites susceptible to electrophilic or nucleophilic attack, offering valuable information for understanding its chemical behavior and for designing new synthetic routes. as-proceeding.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.gov For this compound, which can participate in a variety of intermolecular interactions, QTAIM is an invaluable tool.

QTAIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which are indicative of an interaction between two atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. nih.gov

Table 2: QTAIM Parameters for Characterizing Intermolecular Interactions

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) |

|---|---|---|

| Covalent Bond | Large and positive | Negative |

| Hydrogen Bond | Small and positive | Positive |

| Van der Waals Interaction | Very small and positive | Positive |

This table provides a general guide to interpreting QTAIM parameters. Specific values are system-dependent.

In the context of this compound, QTAIM can be used to:

Identify and characterize hydrogen bonds: The molecule has multiple hydrogen bond donors (N-H groups) and acceptors (N and O atoms), leading to a complex network of intermolecular hydrogen bonds in the solid state. QTAIM can precisely locate these bonds and quantify their strength. ijnc.ir

Analyze other weak interactions: Besides hydrogen bonding, other non-covalent interactions like van der Waals forces and potentially π-stacking between the pyridine (B92270) rings can be identified and characterized. nih.gov

This detailed analysis of the electron density provides a fundamental understanding of the forces that govern the crystal packing and supramolecular assembly of the compound.

Molecular Mechanics Simulations for Conformational Analysis and Dynamics

While DFT provides detailed electronic information, it is computationally expensive for studying large systems or long-timescale dynamics. Molecular mechanics (MM) offers a computationally efficient alternative for exploring the conformational landscape and dynamics of molecules like this compound.

MM methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates. This allows for the rapid calculation of energies for a vast number of conformations, making it suitable for:

Conformational searches: Identifying the low-energy conformers of the molecule by systematically exploring the rotational freedom around its single bonds. For molecules with multiple rotatable bonds, such as the hydrazone derivatives, this is crucial for understanding their preferred shapes. mdpi.com

Molecular Dynamics (MD) simulations: Simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. MD simulations can reveal how the molecule flexes and vibrates, and how it interacts with its environment, such as solvent molecules. nih.govmdpi.com

For instance, MD simulations of similar nicotinic receptor ligands have been used to study their binding and conformational changes within biological systems. nih.gov For this compound, MD simulations could be used to study its behavior in solution, providing information on its solvation and dynamic conformational preferences.

Computational Investigations of Hydrogen Bonding and π-Stacking Interactions

The presence of multiple hydrogen bond donors and acceptors, along with the aromatic pyridine ring, suggests that hydrogen bonding and π-stacking are significant intermolecular interactions in this compound. Computational methods are essential for a detailed understanding of these interactions.

Hydrogen Bonding: Computational studies on similar systems, like hydrazine (B178648) dimers, have employed high-level ab initio methods to investigate the geometry and energetics of various hydrogen-bonded configurations. researchgate.net For this compound, similar calculations can be performed on dimers or larger clusters to:

Determine the preferred hydrogen bonding motifs.

Calculate the binding energies of these interactions.

Analyze the geometric parameters of the hydrogen bonds (e.g., bond lengths and angles).

π-Stacking: The pyridine ring in this compound can participate in π-stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. Computational studies on other aromatic systems have shown that these interactions can be comparable in strength to hydrogen bonds. rsc.org Calculations can be used to:

Identify stable π-stacked geometries.

Quantify the strength of the π-stacking interactions.

Table 3: Comparison of Typical Interaction Energies

| Interaction Type | Typical Energy Range (kcal/mol) |

|---|---|

| Covalent Bond | 50 - 100 |

| Strong Hydrogen Bond | 15 - 40 |

| Moderate Hydrogen Bond | 4 - 15 |

| Weak Hydrogen Bond | 1 - 4 |

| π-π Stacking | 1 - 10 |

This table provides general energy ranges for different interaction types.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, computational methods can be used to study its reactivity in various chemical transformations.

A notable reaction of 6-hydrazinonicotinic acid hydrazide hydrate is its condensation with aldehydes to form hydrazones. researchgate.net A computational investigation of this reaction would typically involve:

Locating the transition state (TS): The TS is a saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations are commonly used to optimize the geometry of the TS.

Calculating the activation energy: The energy difference between the reactants and the TS determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations trace the reaction path from the TS down to the reactants and products, confirming that the located TS indeed connects the desired species.

By studying the mechanism computationally, one can gain insights into the factors that control the reaction's feasibility and selectivity. For instance, one could investigate why the reaction with aldehydes occurs selectively at one of the hydrazinyl groups. researchgate.net Such studies are crucial for optimizing reaction conditions and for designing new synthetic methodologies.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Reagent Systems

A primary avenue of future research lies in the continued exploration of the chemoselective reactivity of 6-hydrazinonicotinic hydrazide hydrate's two distinct nucleophilic centers. arkat-usa.org While initial studies have successfully demonstrated selective reactions with aldehydes to form hydrazones at the more reactive hydrazine (B178648) site, a vast landscape of other electrophilic partners remains to be investigated. researchgate.net

Future work should focus on:

Diverse Electrophiles: Systematically reacting 6-hydrazinonicotinic hydrazide hydrate (B1144303) with a broader range of electrophiles, including various ketones, acid chlorides, and isocyanates, to synthesize new families of derivatives. Studies involving organometallic electrophiles, such as ferrocene (B1249389) carboxaldehyde and acetylferrocene, have already shown promise in creating unique ferrocenyl hydrazones, opening the door to new materials with interesting electrochemical properties. researchgate.net

Tandem and Domino Reactions: Designing one-pot reactions that sequentially engage both nucleophilic sites. For instance, after an initial selective reaction at the hydrazine moiety, subsequent intramolecular or intermolecular cyclization involving the hydrazide group could lead to complex polycyclic heterocyclic systems that are otherwise difficult to synthesize.

Cyclocondensation Reactions: Expanding the scope of cyclocondensation partners beyond the currently reported β-alkoxyvinyl trifluoromethyl ketones. researchgate.net Investigating reactions with various 1,3- and 1,4-dielectrophiles could yield a diverse library of heterocyclic structures, such as pyrazoles, pyridazines, and diazepines, fused to or substituted on the pyridine (B92270) ring. The reaction of this compound with triethylorthoacetate has been shown to produce oxadiazolyl-triazolo-pyridine derivatives, highlighting the potential for complex scaffold synthesis. arkat-usa.org

A summary of demonstrated chemoselective reactions provides a foundation for this future work.

| Reagent | Reaction Conditions | Product Type | Reference |

| Aryl/Heteroaryl Aldehydes | Ethanol (B145695), 60 °C, 7h | 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides | researchgate.net, arkat-usa.org |

| Ferrocene Carboxaldehyde | Equimolar amounts | Ferrocenyl Hydrazone Nicotinic Hydrazides | researchgate.net |